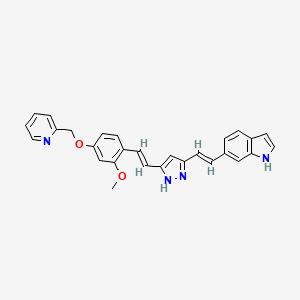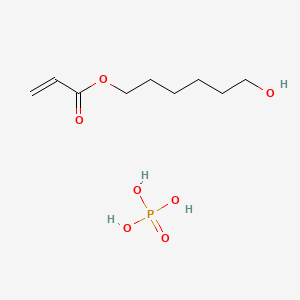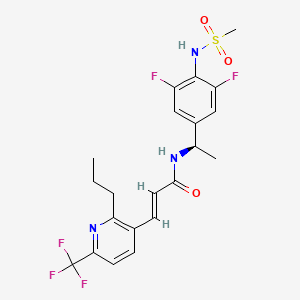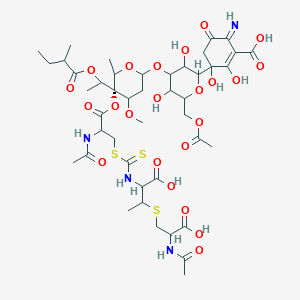
PE859
Descripción general
Descripción
PE859 es un nuevo inhibidor de la agregación de tau que ha demostrado un potencial significativo en la reducción de tau agregada y la prevención del inicio y la progresión de la disfunción neuronal in vivo . La agregación de tau es una característica de varias enfermedades neurodegenerativas, como la enfermedad de Alzheimer, la demencia frontotemporal y la parálisis supranuclear progresiva . Al inhibir la agregación de tau, this compound ofrece un enfoque terapéutico prometedor para estas afecciones.
Aplicaciones Científicas De Investigación
PE859 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza para estudiar los mecanismos de agregación e inhibición de proteínas. En biología, sirve como herramienta para comprender las vías implicadas en las enfermedades neurodegenerativas. En medicina, se está explorando this compound como un posible agente terapéutico para afecciones como la enfermedad de Alzheimer y otras tauopatías . Sus aplicaciones industriales incluyen el desarrollo de nuevos fármacos y estrategias terapéuticas para enfermedades neurodegenerativas .
Mecanismo De Acción
El mecanismo de acción de PE859 implica la inhibición de la agregación de tau al unirse a sitios específicos en la proteína tau. Esta unión evita la formación de ovillos neurofibrilares, que son característicos de las tauopatías . Los objetivos moleculares de this compound incluyen la proteína tau asociada a microtúbulos y el amiloide-beta, ambos de los cuales juegan un papel crucial en la progresión de las enfermedades neurodegenerativas .
Métodos De Preparación
La preparación de PE859 implica rutas sintéticas que incluyen el uso de reactivos específicos y condiciones de reacción. El compuesto se sintetiza a través de una serie de reacciones químicas, incluido el uso de ensayos de agregación inducida por heparina . Los métodos de producción industrial para this compound están diseñados para garantizar una alta pureza y rendimiento, con condiciones de almacenamiento especificadas para mantener la estabilidad del compuesto .
Análisis De Reacciones Químicas
PE859 experimenta varias reacciones químicas, incluida la inhibición de la agregación de tau y amiloide-beta . Los reactivos comunes utilizados en estas reacciones incluyen heparina y otros agentes inductores de la agregación. Los principales productos formados a partir de estas reacciones son las formas inhibidas de tau y amiloide-beta, que son menos propensas a la agregación .
Comparación Con Compuestos Similares
PE859 es único en su doble inhibición de la agregación de tau y amiloide-beta, con valores de IC50 de 0,66 y 1,2 micromolares, respectivamente . Compuestos similares incluyen otros inhibidores de la agregación de tau, como el azul de metileno y el LMTX, que también se dirigen a la agregación de tau pero pueden no tener los mismos efectos inhibitorios duales en el amiloide-beta . La singularidad de this compound radica en su capacidad para dirigirse a múltiples vías implicadas en la neurodegeneración, lo que lo convierte en un candidato prometedor para el desarrollo terapéutico .
Propiedades
IUPAC Name |
6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]-1H-pyrazol-3-yl]ethenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-33-28-18-26(34-19-25-4-2-3-14-29-25)12-9-22(28)8-11-24-17-23(31-32-24)10-6-20-5-7-21-13-15-30-27(21)16-20/h2-18,30H,19H2,1H3,(H,31,32)/b10-6+,11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBZHNVCLPHAKA-NSJFVGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=CC3=CC(=NN3)C=CC4=CC5=C(C=C4)C=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=N2)/C=C/C3=CC(=NN3)/C=C/C4=CC5=C(C=C4)C=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of PE859 in Alzheimer's disease?
A1: this compound exerts its therapeutic effect by targeting both amyloid-β (Aβ) and tau proteins, two key players in the pathogenesis of Alzheimer's disease.
- Inhibition of Aβ aggregation: this compound effectively inhibits the aggregation of Aβ peptides, preventing the formation of toxic Aβ plaques. [] This protective effect was observed both in vitro and in vivo, highlighting its potential as a disease-modifying agent.
- Inhibition of Tau aggregation: this compound also demonstrates inhibitory activity against tau aggregation. [] By reducing the formation of neurofibrillary tangles composed of aggregated tau, this compound may help to preserve neuronal function and slow disease progression.
Q2: What are the key findings from in vivo studies on this compound?
A2: In vivo studies using a mouse model of Alzheimer's disease (SAMP8 mice) have demonstrated the promising therapeutic potential of this compound:
- Cognitive improvement: Oral administration of this compound resulted in significant amelioration of cognitive dysfunction in SAMP8 mice, suggesting its ability to improve cognitive performance in an Alzheimer's disease model. []
- Reduction of Aβ and tau aggregates: Treatment with this compound led to a reduction in the accumulation of both Aβ and tau aggregates in the brains of SAMP8 mice. [, ] This finding supports the dual-targeting mechanism of action of this compound and its potential to address multiple pathological aspects of the disease.
- Prevention of motor dysfunction: In a different mouse model (JNPL3 P301L-mutated human tau transgenic mice), this compound successfully prevented the onset and progression of motor dysfunction, further highlighting its potential to target tau pathology. []
Q3: How does the structure of this compound contribute to its activity?
A3: While specific structure-activity relationship (SAR) studies on this compound have not been extensively published, its structural similarity to curcumin provides some insights:
- Curcumin scaffold: this compound retains the core structure of curcumin, a natural compound with known anti-amyloidogenic properties. [] This suggests that the core structure might be essential for interacting with Aβ and tau.
- Modifications for improved activity: this compound features structural modifications compared to curcumin, potentially contributing to its enhanced activity and bioavailability. [] Further research is needed to elucidate the specific structural features responsible for its improved profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)





![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
